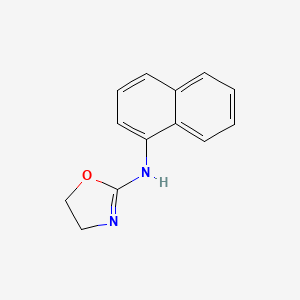
4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol): is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: 4,4’-(1,3-Thiazolo[5,4-d][1,3]thiazole-2,5-diyl)bis(2-methoxyphenol)
This compound features a thiazolo[5,4-d][1,3]thiazole core, which contributes to its unique properties. Thiazoles are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes: The synthesis of 4,4’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) involves a condensation reaction. Specifically, it is prepared by reacting terephthalimidamide with 4,4’-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .
Reaction Conditions: The reaction conditions for this synthesis may vary, but typically involve suitable solvents, appropriate temperatures, and catalysts. Further optimization may be necessary to achieve high yields.
Industrial Production: While research studies have explored its synthesis, industrial-scale production methods are not widely documented
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the phenolic or thiazole moieties.
Substitution: Substitution reactions may occur at various positions on the molecule.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Chemistry:
Photocatalysis: Thiazolo[5,4-d]thiazole-based covalent triazine frameworks (CTFs) exhibit excellent photocatalytic activity for hydrogen production and dye degradation.
Materials Science: CTFs, including this compound, are promising materials due to their conjugation system and stability.
Biological Activity: Further research is needed to explore its potential biological effects.
Drug Discovery: Its unique structure may inspire drug design efforts.
Photodegradation: Used in wastewater treatment and environmental remediation.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are related thiazole-based compounds, the specific uniqueness of 4,4’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) requires further investigation. Similar compounds include:
- Other thiazole derivatives with varying substituents.
4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine: (TZBIPY)
Properties
CAS No. |
6961-99-5 |
|---|---|
Molecular Formula |
C18H14N2O4S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H14N2O4S2/c1-23-13-7-9(3-5-11(13)21)15-19-17-18(25-15)20-16(26-17)10-4-6-12(22)14(8-10)24-2/h3-8,21-22H,1-2H3 |
InChI Key |
DKUNOJAKNUTPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)





![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)

![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)

